molecular formula C11H13F2NO5S B7438142 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid

Cat. No. B7438142
M. Wt: 309.29 g/mol
InChI Key: SGFKBXROKUCAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid, also known as DFP-10825, is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been found to have potential therapeutic applications in cancer treatment due to its inhibitory effects on a specific enzyme called carbonic anhydrase IX (CAIX).

Scientific Research Applications

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. CAIX is overexpressed in many types of cancer cells and is associated with tumor growth, invasion, and metastasis. 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been found to selectively inhibit CAIX activity, leading to a decrease in tumor cell proliferation and migration. Moreover, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.

Mechanism of Action

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid selectively binds to the active site of CAIX and inhibits its catalytic activity. CAIX plays a crucial role in regulating the pH balance in tumor cells by converting carbon dioxide to bicarbonate ions and protons. Inhibition of CAIX leads to an accumulation of carbon dioxide and a decrease in pH, which impairs tumor cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to have potent inhibitory effects on CAIX activity in vitro and in vivo. It has been found to induce apoptosis and inhibit tumor cell migration and invasion. Moreover, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. However, further studies are needed to determine the optimal dose and treatment regimen of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid in cancer patients.

Advantages and Limitations for Lab Experiments

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid has several advantages as a research tool, including its high selectivity and potency for CAIX inhibition, its ability to penetrate cell membranes, and its potential to enhance the efficacy of chemotherapy and radiotherapy. However, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

For research include optimizing the synthesis method to improve the yield and purity of 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid, conducting clinical trials to evaluate its safety and efficacy in cancer patients, and exploring its potential applications in other diseases such as osteoporosis and glaucoma.
Conclusion:
In conclusion, 4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid is a promising sulfonamide-based drug with potential therapeutic applications in cancer treatment. It selectively inhibits the activity of CAIX, leading to a decrease in tumor cell proliferation and migration. Moreover, it has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies. Further research is needed to optimize its synthesis method, evaluate its safety and efficacy in clinical trials, and explore its potential applications in other diseases.

Synthesis Methods

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid can be synthesized through a multistep process involving the reaction of 4-hydroxy-3-methoxybenzoic acid with 2,2-difluoropropylamine, followed by sulfamoylation using a suitable reagent. The final product is obtained after purification and characterization using various analytical techniques.

properties

IUPAC Name

4-(2,2-difluoropropylsulfamoyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO5S/c1-11(12,13)6-14-20(17,18)9-4-3-7(10(15)16)5-8(9)19-2/h3-5,14H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFKBXROKUCAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoropropylsulfamoyl)-3-methoxybenzoic acid

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